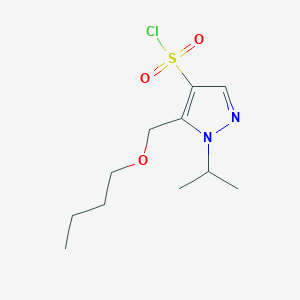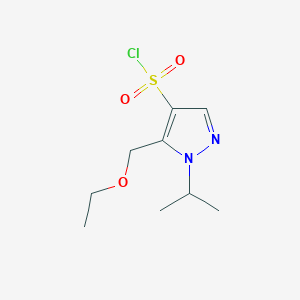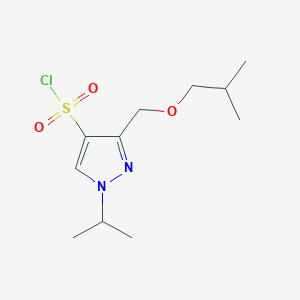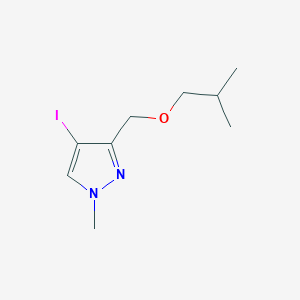![molecular formula C21H26N4O B1653615 5,8-二氢-4-甲基-8-(2-苯乙基)-2-(2-哌啶基)-吡啶并[2,3-d]嘧啶-7(6H)-酮二盐酸盐 CAS No. 1858250-51-7](/img/structure/B1653615.png)
5,8-二氢-4-甲基-8-(2-苯乙基)-2-(2-哌啶基)-吡啶并[2,3-d]嘧啶-7(6H)-酮二盐酸盐
描述
Pyrido[2,3-d]pyrimidin-7(6H)-one, 5,8-dihydro-4-methyl-8-(2-phenylethyl)-2-(2-piperidinyl)-, dihydrochloride is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
科学研究应用
Chemistry
In chemistry, pyrido[2,3-d]pyrimidin-7(6H)-one derivatives are studied for their unique chemical properties and potential as building blocks for more complex molecules.
Biology
Biologically, these compounds may exhibit various activities such as enzyme inhibition, antimicrobial effects, and anti-inflammatory properties.
Medicine
In medicine, pyrido[2,3-d]pyrimidin-7(6H)-one derivatives are explored for their potential therapeutic applications, including as anticancer agents, antiviral drugs, and treatments for neurological disorders.
Industry
Industrially, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidin-7(6H)-one derivatives typically involves multi-step organic reactions. Common starting materials include pyridine and pyrimidine derivatives, which undergo various chemical transformations such as cyclization, alkylation, and reduction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
作用机制
The mechanism of action of pyrido[2,3-d]pyrimidin-7(6H)-one derivatives typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
- Pyrido[2,3-d]pyrimidin-7(6H)-one derivatives with different substituents.
- Other heterocyclic compounds with similar structures, such as quinazolines and pyrimidines.
Uniqueness
The uniqueness of 4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride lies in its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
属性
IUPAC Name |
4-methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-15-17-10-11-19(26)25(14-12-16-7-3-2-4-8-16)21(17)24-20(23-15)18-9-5-6-13-22-18/h2-4,7-8,18,22H,5-6,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVLACXHISPKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)N(C2=NC(=N1)C3CCCCN3)CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001120508 | |
| Record name | Pyrido[2,3-d]pyrimidin-7(6H)-one, 5,8-dihydro-4-methyl-8-(2-phenylethyl)-2-(2-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858250-51-7 | |
| Record name | Pyrido[2,3-d]pyrimidin-7(6H)-one, 5,8-dihydro-4-methyl-8-(2-phenylethyl)-2-(2-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[2,3-d]pyrimidin-7(6H)-one, 5,8-dihydro-4-methyl-8-(2-phenylethyl)-2-(2-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1653539.png)
![1-methyl-3-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-5-amine](/img/structure/B1653540.png)

![2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B1653542.png)





![3-{[butyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B1653552.png)

